2-(4-Propylphenyl)butan-2-ol

Description

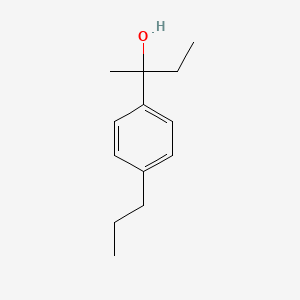

Structure

3D Structure

Properties

IUPAC Name |

2-(4-propylphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-4-6-11-7-9-12(10-8-11)13(3,14)5-2/h7-10,14H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQBCZFNOCVIKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(C)(CC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Branched Alcohols and Phenyl Derivatives

The chemical structure of 2-(4-Propylphenyl)butan-2-ol places it at the intersection of two significant classes of organic compounds: branched tertiary alcohols and phenyl derivatives.

Tertiary Alcohols: These are organic compounds where the hydroxyl (-OH) group is attached to a carbon atom that is bonded to three other carbon atoms. harpercollege.edu This structural feature imparts distinct chemical properties. Unlike primary and secondary alcohols, tertiary alcohols cannot be readily oxidized without breaking carbon-carbon bonds. fiveable.me They are, however, more reactive in reactions involving the formation of a carbocation intermediate, such as dehydration to form alkenes and conversion to alkyl halides via an SN1 mechanism. fiveable.me The steric hindrance provided by the three alkyl groups can also influence the molecule's physical properties and reactivity. fiveable.me

Phenyl Derivatives: The presence of a phenyl group (a benzene (B151609) ring substituent) significantly influences the electronic and steric properties of a molecule. The aromatic ring can participate in various electrophilic and nucleophilic substitution reactions and can affect the reactivity of adjacent functional groups through inductive and resonance effects.

The combination of a tertiary alcohol and a propyl-substituted phenyl group in this compound results in a molecule with a specific set of properties that are a subject of academic inquiry.

Overview of Research Trajectories and Academic Significance of 2 4 Propylphenyl Butan 2 Ol

While specific research dedicated exclusively to 2-(4-Propylphenyl)butan-2-ol is not extensively documented in publicly available literature, its academic significance can be inferred from the broader interest in related compounds. Research on structurally similar molecules, such as other tertiary phenyl alcohols, often focuses on several key areas:

Synthetic Methodologies: The development of efficient and stereoselective methods for the synthesis of tertiary alcohols is a persistent theme in organic chemistry. These methods often involve the use of organometallic reagents, such as Grignard reagents, reacting with ketones.

Reaction Mechanisms: Tertiary benzylic alcohols are valuable substrates for studying reaction mechanisms, particularly those involving carbocation intermediates. The stability of the tertiary benzylic carbocation makes these compounds ideal for investigating factors that influence reaction rates and product distributions.

Material Science: Phenyl derivatives are integral components of many polymers and functional materials. The introduction of an alkyl-substituted phenyl group can modify properties such as solubility, thermal stability, and optical characteristics.

Medicinal Chemistry: The tertiary alcohol motif is of interest in drug design. nih.gov It can influence a molecule's solubility, metabolic stability, and ability to interact with biological targets. nih.govhyphadiscovery.com While primary and secondary alcohols can be metabolic "soft spots," tertiary alcohols are often more resistant to oxidation. nih.govhyphadiscovery.com

The academic significance of this compound lies in its potential to contribute to these research areas as a model compound or a building block for more complex molecules.

Historical Perspective on the Investigation of Alkyl Substituted Phenyl Alcohols

Development of Novel Synthetic Routes to this compound

The creation of the tertiary alcohol this compound can be achieved through several established and optimized synthetic pathways. The primary approaches involve the nucleophilic addition of organometallic reagents to carbonyl compounds.

Grignard Reaction Approaches and Optimization

The Grignard reaction is a cornerstone of carbon-carbon bond formation and a principal method for the synthesis of tertiary alcohols. researchgate.net For the synthesis of this compound, two primary Grignard routes are feasible. The first involves the reaction of 1-(4-propylphenyl)ethan-1-one (B124536) with ethylmagnesium bromide. In this approach, the ethyl Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. Subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol. pressbooks.pub

A second approach involves the reaction of an ester of 4-propylbenzoic acid, such as methyl 4-propylbenzoate, with two equivalents of a methylmagnesium halide. The first equivalent of the Grignard reagent adds to the ester to form a ketone intermediate, which then rapidly reacts with a second equivalent to produce the tertiary alcohol after workup. chemistrysteps.com

Optimization of these reactions typically involves controlling the temperature to prevent side reactions, using an appropriate solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) to solvate the Grignard reagent, and ensuring anhydrous conditions as Grignard reagents are highly basic and will react with water. wikipedia.org

Table 1: Representative Grignard Reaction Approaches for this compound Synthesis

| Starting Material | Grignard Reagent | Molar Ratio (Starting Material:Grignard) | Typical Solvent | Indicative Yield (%) |

| 1-(4-Propylphenyl)ethan-1-one | Ethylmagnesium bromide | 1 : 1.2 | Diethyl ether | 85-95 |

| Methyl 4-propylbenzoate | Methylmagnesium bromide | 1 : 2.2 | THF | 75-85 |

Note: The yields presented are indicative and based on general yields for analogous Grignard reactions.

Organolithium Chemistry in the Synthesis of this compound

Organolithium reagents offer a powerful alternative to Grignard reagents for the synthesis of tertiary alcohols, often exhibiting higher reactivity. wikipedia.org The synthesis of this compound can be accomplished by reacting 1-(4-propylphenyl)ethan-1-one with ethyllithium (B1215237). Similar to the Grignard reaction, the organolithium reagent adds to the carbonyl group, and the resulting lithium alkoxide is subsequently protonated in an aqueous workup to afford the final product. mt.com

The high reactivity of organolithium reagents necessitates careful control of reaction conditions, particularly at low temperatures (e.g., -78 °C) to minimize side reactions such as enolization of the ketone starting material. odu.edu The choice of solvent can also influence the reactivity and aggregation state of the organolithium reagent. acs.org

Table 2: Illustrative Organolithium Reaction for this compound Synthesis

| Starting Material | Organolithium Reagent | Molar Ratio (Starting Material:Organolithium) | Typical Solvent | Indicative Yield (%) |

| 1-(4-Propylphenyl)ethan-1-one | Ethyllithium | 1 : 1.1 | THF | 90-98 |

Note: The yields presented are indicative and based on general yields for analogous organolithium reactions.

Catalytic Hydrogenation and Reduction Strategies

Catalytic hydrogenation is a common method for the reduction of carbonyl compounds. However, it is primarily employed for the synthesis of primary and secondary alcohols from aldehydes and ketones, respectively. The direct synthesis of a tertiary alcohol like this compound from a simple carbonyl precursor via catalytic hydrogenation to form the key carbon-carbon bond is not a standard or direct methodology.

While multi-step synthetic sequences involving a hydrogenation step at some stage could be devised, direct catalytic routes to tertiary alcohols from ketones and a hydrogen source with C-C bond formation are not as developed as organometallic additions. Research in this area is ongoing, but for the specific target of this compound, Grignard and organolithium reactions remain the most direct and efficient strategies.

Stereoselective Synthesis Methodologies for Enantiomers of this compound

The synthesis of enantiomerically enriched tertiary alcohols is a significant challenge in asymmetric synthesis. For this compound, which possesses a chiral center at the tertiary carbon, stereoselective methods can be employed to obtain specific enantiomers. This is often achieved by using chiral ligands or catalysts in conjunction with organometallic reagents. rsc.org

In the context of Grignard reactions, the use of chiral ligands that can coordinate to the magnesium atom can induce facial selectivity in the addition to the prochiral ketone, 1-(4-propylphenyl)ethan-1-one. Ligands such as those derived from 1,2-diaminocyclohexane (DACH) have shown promise in achieving high enantioselectivities in the addition of Grignard reagents to ketones. rsc.org

Similarly, for organolithium reactions, chiral ligands can be employed to create a chiral environment around the lithium atom, leading to an enantioselective nucleophilic addition. The development of chiral macrocyclic catalysts has also been shown to be effective in the enantioselective addition of lithium acetylides to ketones, a principle that can be extended to other organolithium reagents. nih.gov

Another approach is the kinetic resolution of a racemic mixture of this compound. This can be achieved through enzymatic or non-enzymatic methods where one enantiomer reacts at a faster rate than the other, allowing for the separation of the unreacted enantiomer. thieme-connect.com

Table 3: Representative Chiral Ligands for Stereoselective Synthesis

| Reaction Type | Chiral Ligand/Catalyst Type | Potential Enantiomeric Excess (ee) |

| Grignard Addition | Biaryl ligands derived from 1,2-diaminocyclohexane | Up to 95% |

| Organolithium Addition | Chiral macrocyclic binaphtholates | High |

| Kinetic Resolution | Peptide-based catalysts | High |

Note: The enantiomeric excesses are illustrative and based on literature reports for similar substrates.

Reaction Mechanism Elucidation in the Synthesis of this compound

The predominant mechanism for the synthesis of this compound via Grignard or organolithium reagents involves the nucleophilic addition to the carbonyl group of 1-(4-propylphenyl)ethan-1-one. byjus.com The carbon atom bonded to the metal (magnesium or lithium) is highly nucleophilic and attacks the electrophilic carbonyl carbon. pressbooks.pub

This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. In the case of a Grignard reaction, this is a magnesium alkoxide, and for an organolithium reaction, it is a lithium alkoxide. chemistrysteps.com This intermediate is stable until an acidic workup is performed. The addition of a proton source, such as dilute acid, protonates the alkoxide to yield the final tertiary alcohol, this compound. byjus.com

For sterically hindered ketones, an alternative single-electron transfer (SET) mechanism may occur, though it is less common for unhindered ketones like 1-(4-propylphenyl)ethan-1-one. organic-chemistry.org The stereochemical outcome of the reaction, particularly in stereoselective synthesis, is determined by the transition state geometry, which can be influenced by the presence of chiral ligands that create a biased steric environment. wikipedia.org

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled.

Solvent: The choice of solvent is crucial. Ethereal solvents like diethyl ether and THF are preferred as they solvate the organometallic reagent, preventing aggregation and increasing reactivity. acs.org

Temperature: Low temperatures are generally favored, especially for highly reactive organolithium reagents, to suppress side reactions such as enolization of the ketone and reactions with the solvent. odu.edu

Stoichiometry: A slight excess of the organometallic reagent is often used to ensure complete consumption of the starting ketone. However, a large excess can lead to difficulties in purification.

Addition Rate: Slow, dropwise addition of the carbonyl compound to the organometallic reagent (or vice versa, depending on the specific procedure) can help to control the exothermicity of the reaction and minimize the formation of byproducts. odu.edu

Purity of Reagents: The use of pure and dry reagents and solvents is paramount, as both Grignard and organolithium reagents are highly sensitive to moisture and other protic impurities. wikipedia.org

By carefully optimizing these conditions, the synthesis of this compound can be achieved with high efficiency and selectivity.

Chemoenzymatic Synthesis Approaches for this compound

The synthesis of chiral tertiary alcohols such as this compound presents a considerable challenge in synthetic organic chemistry, primarily due to the steric hindrance around the fully substituted carbon center. researchgate.netresearchgate.net While traditional chemical methods exist, chemoenzymatic strategies have emerged as powerful alternatives, offering high selectivity under mild reaction conditions. researchgate.netnih.gov To date, specific literature detailing the chemoenzymatic synthesis of this compound is not available. However, by examining established enzymatic methods for the synthesis of structurally similar tertiary alcohols, plausible and effective chemoenzymatic routes can be proposed.

The most prominent and widely applicable chemoenzymatic method for obtaining enantiomerically enriched tertiary alcohols is through kinetic resolution. jocpr.com This technique relies on an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of a racemic alcohol at a faster rate than the other, allowing for the separation of the unreacted alcohol and the newly formed ester, both in enantiomerically enriched forms. jocpr.com

A significant advancement in this area is the concept of dynamic kinetic resolution (DKR), which combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. rsc.org This approach is highly efficient as it can theoretically convert a racemic mixture entirely into a single enantiomer of the product, overcoming the 50% maximum yield limitation of a standard kinetic resolution. rsc.org The development of a DKR for a tertiary alcohol has been demonstrated, showcasing the potential of this method for structurally complex molecules. rsc.org

Lipases are the most commonly employed enzymes for the kinetic resolution of alcohols due to their broad substrate scope, commercial availability, and stability in organic solvents. jocpr.commdpi.com Notably, Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas cepacia have shown considerable efficacy in the resolution of various chiral alcohols, including tertiary alcohols. jocpr.commdpi.com The choice of acyl donor and solvent is also critical for the success of the resolution. Vinyl acetate (B1210297) is a frequently used acyl donor as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, rendering the acylation step effectively irreversible. jocpr.com

For the potential chemoenzymatic synthesis of this compound, a kinetic resolution approach would involve the use of a suitable lipase to selectively acylate one enantiomer of the racemic alcohol. The reaction would be monitored to achieve a conversion of approximately 50%, at which point the unreacted (S)- or (R)-2-(4-propylphenyl)butan-2-ol and the corresponding acylated product could be separated.

While direct enzymatic synthesis of tertiary alcohols is less common than resolution, some enzymes, such as aldolases, have been explored for the stereoselective construction of molecules containing tertiary alcohol moieties. researchgate.netnih.gov Another potential route could involve the enantioselective hydroxylation of a suitable precursor using oxidative enzymes like cytochrome P450 monooxygenases. rsc.org These methods, however, are often substrate-specific and would require significant research and enzyme engineering to be applied to a non-natural substrate like this compound.

The following table summarizes representative examples of the lipase-catalyzed kinetic resolution of tertiary and other sterically hindered alcohols, illustrating the general conditions and outcomes that could be anticipated for a similar approach with this compound.

| Enzyme | Substrate | Acyl Donor | Solvent | Product(s) | Enantiomeric Excess (ee) | Reference |

| Candida antarctica Lipase B (Novozym 435) | Racemic 1-(2-furyl)ethanol | Vinyl acetate | n-Heptane | (S)-1-(2-furyl)ethanol and (R)-acetate | >99% | jocpr.com |

| Pseudomonas cepacia Lipase | Racemic ivabradine (B130884) alcohol precursor | - (Hydrolysis of acetate) | Water/Ethanol (B145695) | (S)-alcohol | 92% (96:4 e.r.) | mdpi.com |

| Immobilized Lipase PS-C "Amano" II | 2,2-bis(hydroxymethyl) propionic acid derivative | Vinyl esters | tert-Butyl methyl ether | Mono-acylated product | Not specified | wur.nl |

| Candida antarctica Lipase B (CAL-B) | Racemic 1,2,3,4-tetrahydroquinoline-propan-2-ols | Vinyl acetate | Organic solvents | (S)-alcohols and (R)-acetates | >99% | mdpi.com |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

High-resolution NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR provide the initial framework of its chemical structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals for each non-equivalent proton. The aromatic protons on the p-substituted benzene (B151609) ring typically appear as two doublets. The propyl and butyl groups attached to the phenyl ring and the tertiary carbon, respectively, will exhibit characteristic multiplets and triplets. The hydroxyl proton will present as a singlet, which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a unique signal for each carbon atom in a different chemical environment. The carbon attached to the hydroxyl group will be significantly downfield. The aromatic carbons will have chemical shifts in the typical aromatic region, with the ipso-carbons showing distinct shifts due to substitution.

| Proton (¹H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Ar-H (ortho to propyl) | ~7.25 | Doublet (d) | 2H |

| Ar-H (meta to propyl) | ~7.15 | Doublet (d) | 2H |

| -OH | ~1.6 (variable) | Singlet (s) | 1H |

| -CH₂- (propyl) | ~2.58 | Triplet (t) | 2H |

| -CH₂- (propyl) | ~1.62 | Sextet | 2H |

| -CH₃ (propyl) | ~0.92 | Triplet (t) | 3H |

| -CH₂- (butyl) | ~1.75 | Quartet (q) | 2H |

| -CH₃ (butyl) | ~0.85 | Triplet (t) | 3H |

| -CH₃ (at C2) | ~1.50 | Singlet (s) | 3H |

| Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) |

| C (ipso, attached to C(OH)) | ~145 |

| C (ipso, attached to propyl) | ~142 |

| C (aromatic, CH) | ~128 |

| C (aromatic, CH) | ~126 |

| C-OH (quaternary) | ~75 |

| -CH₂- (propyl) | ~38 |

| -CH₂- (propyl) | ~24 |

| -CH₃ (propyl) | ~14 |

| -CH₂- (butyl) | ~36 |

| -CH₃ (butyl) | ~9 |

| -CH₃ (at C2) | ~29 |

Multi-Dimensional NMR Techniques (2D-NMR) for Structural Elucidation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, 2D-NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent methylene (B1212753) and methyl protons of the propyl group, as well as between the methylene and methyl protons of the ethyl group attached to the tertiary carbon.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the aromatic proton signals would correlate with the aromatic carbon signals.

Quantitative NMR (qNMR) for Purity Assessment in Research Contexts

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. In a research context, the purity of a synthesized batch of this compound can be accurately determined using qNMR.

The method involves accurately weighing the sample and a certified internal standard with a known purity into an NMR tube. A suitable internal standard would be a compound with a simple spectrum, containing at least one signal that does not overlap with any signals from the analyte, such as maleic acid or dimethyl sulfone. By comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from the internal standard, the purity of the analyte can be calculated with high precision and accuracy.

Advanced Mass Spectrometry (MS) of this compound

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is invaluable for confirming the molecular weight and elucidating its structure.

Fragmentation Pathway Analysis using High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. The molecular ion of this compound [C₁₃H₂₀O]⁺• would have a calculated exact mass.

Common fragmentation pathways for tertiary alcohols include alpha-cleavage and dehydration.

Alpha-cleavage: The bond between the tertiary carbon and an adjacent alkyl group breaks. For this compound, this could result in the loss of an ethyl radical to form a stable oxonium ion, or the loss of the methyl radical.

Dehydration: The loss of a water molecule is a common fragmentation pathway for alcohols, leading to the formation of an alkene radical cation.

| Fragment Ion (m/z) | Possible Formula | Fragmentation Pathway |

| 192 | [C₁₃H₂₀O]⁺• | Molecular Ion |

| 177 | [C₁₂H₁₇O]⁺ | Loss of CH₃• (alpha-cleavage) |

| 163 | [C₁₁H₁₅O]⁺ | Loss of C₂H₅• (alpha-cleavage) |

| 174 | [C₁₃H₁₈]⁺• | Loss of H₂O (dehydration) |

| 149 | [C₁₀H₁₃O]⁺ | Cleavage of the propyl group |

| 133 | [C₁₀H₁₃]⁺ | Benzylic cleavage |

| 105 | [C₈H₉]⁺ | Further fragmentation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the alkyl groups would appear just below 3000 cm⁻¹, while the aromatic C-H stretches would be seen just above 3000 cm⁻¹. The C-O stretching vibration would result in a strong band in the 1150-1250 cm⁻¹ region. Aromatic C=C stretching vibrations would give rise to several peaks in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C-C stretching of the benzene ring would be a prominent feature. The C-H stretching vibrations would also be visible. The O-H stretch is typically weak in Raman spectra.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H stretch | 3200-3600 | 3200-3600 | Strong, Broad (IR); Weak (Raman) |

| Aromatic C-H stretch | 3000-3100 | 3000-3100 | Medium (IR); Strong (Raman) |

| Aliphatic C-H stretch | 2850-3000 | 2850-3000 | Strong (IR); Strong (Raman) |

| Aromatic C=C stretch | 1450-1600 | 1450-1600 | Medium-Strong (IR & Raman) |

| C-O stretch | 1150-1250 | 1150-1250 | Strong (IR); Weak (Raman) |

X-ray Crystallography and Single Crystal Diffraction Studies of this compound

For a chiral molecule like this compound, which possesses a stereocenter at the C2 carbon, X-ray crystallography of a single enantiomer would allow for the determination of its absolute configuration. The process involves growing a suitable single crystal of the compound, which can be a challenging step. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure.

Analysis of the diffraction data allows for the generation of an electron density map, from which the positions of the individual atoms can be resolved. Key crystallographic parameters that would be determined include:

Crystal System and Space Group: These describe the symmetry of the crystal lattice. For a chiral, enantiomerically pure compound, the crystal structure would belong to one of the 65 Sohncke space groups, which lack inversion centers or mirror planes.

Unit Cell Dimensions: These are the lengths of the sides of the basic repeating unit of the crystal lattice (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles they form.

Torsional Angles: These define the conformation of the molecule, such as the rotation around the C-C bonds in the propyl and butyl groups.

Despite the power of this technique, a search of crystallographic databases and the scientific literature did not yield any published single-crystal X-ray diffraction studies specifically for this compound. Therefore, no experimental crystallographic data can be presented.

Table 1: Hypothetical Crystallographic Data for this compound No experimental data is available. This table is for illustrative purposes only.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₃H₂₀O |

| Formula Weight | 192.30 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.5 |

| b (Å) | 6.2 |

| c (Å) | 18.3 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1184 |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Characterization of this compound

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive methods for characterizing enantiomers and determining their stereochemical properties.

Circular Dichroism (CD) Spectroscopy CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. An achiral molecule will not exhibit a CD signal. For an enantiomer of this compound, the aromatic chromophore (the propylphenyl group) would be perturbed by the chiral center. This would lead to characteristic CD signals (called Cotton effects) in the UV region where the chromophore absorbs.

The two enantiomers, (R)-2-(4-propylphenyl)butan-2-ol and (S)-2-(4-propylphenyl)butan-2-ol, would produce CD spectra that are mirror images of each other. A positive Cotton effect for one enantiomer would be a negative Cotton effect of equal magnitude for the other. This makes CD an excellent tool for:

Distinguishing between enantiomers.

Determining enantiomeric excess (ee) or optical purity.

Assigning absolute configuration , often by comparing experimental spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT).

Optical Rotatory Dispersion (ORD) Spectroscopy ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. A plot of the specific rotation [α] versus wavelength is known as an ORD curve. Similar to CD, the ORD curves of enantiomers are mirror images. ORD curves that show distinct peaks and troughs are known as anomalous curves and are also referred to as Cotton effects.

While closely related to CD, ORD can provide information over a wider wavelength range, including regions where the molecule does not absorb light.

No specific experimental CD or ORD data for the enantiomers of this compound has been found in the reviewed scientific literature. Therefore, a detailed analysis of its chiroptical properties based on published findings is not possible.

Table 2: Anticipated Chiroptical Properties for Enantiomers of this compound This table represents expected, not experimental, data.

| Property | (R)-enantiomer | (S)-enantiomer |

|---|---|---|

| ORD | ||

| Sign of Cotton Effect | e.g., Positive | e.g., Negative |

| CD | ||

| Wavelength of Maxima (λmax) | e.g., ~220 nm, ~270 nm | e.g., ~220 nm, ~270 nm |

Computational and Theoretical Studies on 2 4 Propylphenyl Butan 2 Ol

Quantum Chemical Calculations of 2-(4-Propylphenyl)butan-2-ol

Quantum chemical calculations serve as a fundamental tool for understanding the intrinsic properties of a molecule. For this compound, these calculations would provide a deep understanding of its behavior at the atomic and molecular levels.

Electronic Structure and Molecular Orbital Theory Analysis

An analysis of the electronic structure of this compound would involve the determination of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. The distribution of electron density and the molecular electrostatic potential (MEP) map would also be calculated to identify electrophilic and nucleophilic sites, providing insights into how the molecule would interact with other chemical species.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for this compound

Theoretical calculations can predict various spectroscopic parameters, which are invaluable for the identification and characterization of the compound.

NMR Spectroscopy: Computational models can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predictions are based on the calculated magnetic shielding tensors for each nucleus in the molecule's optimized geometry.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared (IR) spectrum. This would help in identifying the characteristic vibrational modes of the functional groups present, such as the O-H stretch of the alcohol and the various C-H and C-C vibrations of the aromatic and aliphatic parts.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) calculations would be employed to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum. This would provide information about the electronic conjugation within the molecule, particularly involving the phenyl ring.

A hypothetical table of predicted spectroscopic data is presented below.

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value Range |

| ¹H NMR | Chemical Shift (δ) | 0.9 - 7.5 ppm |

| ¹³C NMR | Chemical Shift (δ) | 10 - 150 ppm |

| IR Spectroscopy | O-H Stretch (ν) | 3200 - 3600 cm⁻¹ |

| IR Spectroscopy | C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ |

| IR Spectroscopy | C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ |

| UV-Vis Spectroscopy | λmax | 200 - 280 nm |

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the propyl and butyl groups attached to the phenyl ring and the tertiary carbon, respectively, allows for multiple conformations of this compound. A systematic conformational search would be performed to identify the various stable conformers and the transition states connecting them. By calculating the relative energies of these conformers, a potential energy surface (PES) or energy landscape can be constructed. This analysis is crucial for understanding the molecule's preferred shapes and how it might change its conformation in different environments.

Molecular Dynamics Simulations of this compound in Various Environments

To understand the behavior of this compound in a condensed phase, such as in a solvent or as part of a larger system, molecular dynamics (MD) simulations would be necessary. These simulations model the movement of atoms and molecules over time, providing insights into dynamic processes. MD simulations could be used to study the solvation of this compound in different solvents, analyzing the radial distribution functions to understand the solvent structure around the molecule. Furthermore, its diffusion and transport properties could be investigated.

Reaction Mechanism Modeling and Transition State Analysis of this compound Transformations

Computational methods are powerful tools for investigating the mechanisms of chemical reactions. For this compound, potential reactions could include dehydration to form alkenes or oxidation of the alcohol. Quantum chemical calculations would be used to model the reaction pathways, locate the transition state structures, and calculate the activation energies. This analysis would provide a detailed, step-by-step understanding of how these transformations occur and what factors influence their rates.

Structure-Property Relationship (SPR) Studies using Computational Approaches

By systematically modifying the structure of this compound in silico (e.g., by changing the length of the alkyl chains or introducing different substituents on the phenyl ring) and calculating key properties for each analog, a quantitative structure-property relationship (QSPR) model could be developed. These studies aim to correlate the structural features of a molecule with its physicochemical properties, such as boiling point, solubility, or lipophilicity (logP). Such models are valuable for predicting the properties of related, yet unsynthesized, compounds.

A hypothetical data table for an SPR study is shown below, illustrating how calculated descriptors could be correlated with a property of interest.

| Derivative of this compound | Molecular Weight ( g/mol ) | Calculated logP | Predicted Aqueous Solubility (mol/L) |

| 2-(4-Ethylphenyl)butan-2-ol | 178.28 | 3.1 | 0.005 |

| This compound | 192.31 | 3.6 | 0.001 |

| 2-(4-Butylphenyl)butan-2-ol | 206.34 | 4.1 | 0.0003 |

Reactivity and Mechanistic Investigations of 2 4 Propylphenyl Butan 2 Ol

Dehydration Reactions of 2-(4-Propylphenyl)butan-2-ol: Products and Mechanisms

The acid-catalyzed dehydration of this compound is a classic elimination reaction that proceeds readily due to the stability of the carbocation intermediate. Tertiary alcohols, particularly those that are also benzylic, form highly stabilized carbocations, thus facilitating the loss of a water molecule under relatively mild acidic conditions.

The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), converting the poor leaving group (-OH) into a good leaving group (-OH₂⁺). Subsequent departure of a water molecule results in the formation of a stable tertiary benzylic carbocation. This carbocation is stabilized by both the inductive effect of the alkyl groups and resonance delocalization of the positive charge into the adjacent phenyl ring.

The final step of the mechanism involves the removal of a proton from a carbon atom adjacent to the carbocation by a weak base (such as water or the conjugate base of the acid catalyst) to form a double bond. Due to the structure of this compound, proton abstraction can occur from two different positions, leading to a mixture of alkene isomers.

The regioselectivity of this elimination reaction is governed by Zaitsev's rule , which predicts that the major product will be the most substituted (and therefore most stable) alkene. youtube.comquora.com In this case, removal of a proton from the methylene (B1212753) group (CH₂) of the ethyl substituent leads to the formation of (E)- and (Z)-2-(4-propylphenyl)but-2-ene, which are trisubstituted alkenes. Removal of a proton from the methyl group (CH₃) results in the formation of 2-(4-propylphenyl)but-1-ene, a disubstituted alkene. Consequently, the (E)- and (Z)-2-(4-propylphenyl)but-2-ene isomers are expected to be the major products, with the E-isomer generally being more stable and thus more abundant than the Z-isomer due to reduced steric strain.

| Product Name | Structure | Alkene Substitution | Predicted Abundance |

|---|---|---|---|

| (E)-2-(4-Propylphenyl)but-2-ene | Trisubstituted | Major (most stable) | |

| (Z)-2-(4-Propylphenyl)but-2-ene | Trisubstituted | Major | |

| 2-(4-Propylphenyl)but-1-ene | Disubstituted | Minor |

Oxidation Reactions of this compound: Selective Functionalization

Tertiary alcohols, such as this compound, are resistant to oxidation under typical conditions that oxidize primary and secondary alcohols. chadsprep.comlumenlearning.com This is because they lack a hydrogen atom on the carbon atom bearing the hydroxyl group (the carbinol carbon). Standard oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄) require the presence of this hydrogen for the reaction to proceed to a ketone. stackexchange.comlibretexts.org

However, under forcing conditions, such as with hot, acidic potassium permanganate, oxidation can occur, but it proceeds via cleavage of carbon-carbon bonds. stackexchange.com For this compound, this would likely lead to the cleavage of the bonds adjacent to the carbinol carbon, resulting in a mixture of products, including 4-propylacetophenone and other smaller fragments. This is not a selective functionalization but rather a degradative process, which is discussed further in Section 5.5.

Selective functionalization of the benzylic position without removing the hydroxyl group is challenging. However, certain reagents are known to oxidize the benzylic position of alkylbenzenes. For instance, strong oxidation of the propyl group on the benzene (B151609) ring with reagents like hot KMnO₄ would typically convert it to a carboxylic acid, yielding 4-(1-hydroxy-1-methylpropyl)benzoic acid, provided the tertiary alcohol group remains intact under the reaction conditions. youtube.com Milder, more selective reagents might allow for functionalization of the benzylic position of the propyl group.

Substitution Reactions Involving the Hydroxyl Group of this compound

The hydroxyl group of this compound can be replaced by a nucleophile in a substitution reaction. Given the tertiary and benzylic nature of the alcohol, this transformation proceeds through an Sₙ1 (unimolecular nucleophilic substitution) mechanism. libretexts.orglibretexts.orgmasterorganicchemistry.com The Sₙ2 pathway is sterically hindered at the tertiary carbon center.

The key steps in the Sₙ1 mechanism are:

Protonation of the Hydroxyl Group: Similar to the dehydration reaction, the -OH group must first be converted into a good leaving group. In the presence of a strong acid, such as a hydrogen halide (HX), the hydroxyl group is protonated to form an alkyloxonium ion. libretexts.orgchemistrysteps.com

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a highly stable tertiary benzylic carbocation. This is the slow, rate-determining step of the reaction.

Nucleophilic Attack: A nucleophile attacks the planar carbocation. This can occur from either face, which would lead to a racemic mixture if the carbon were a stereocenter. The nucleophile is typically the conjugate base of the acid used (e.g., Br⁻ from HBr).

Common reagents used for this transformation include concentrated hydrogen halides (HBr, HCl, HI). The reactivity order of the hydrogen halides is HI > HBr > HCl. libretexts.org Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃), which are often used to convert primary and secondary alcohols to alkyl halides, are generally not effective for tertiary alcohols due to competing elimination reactions and the unsuitability of the Sₙ2 mechanism. chemistrysteps.com

| Reagent | Nucleophile | Product | Mechanism |

|---|---|---|---|

| HBr (conc.) | Br⁻ | 2-Bromo-2-(4-propylphenyl)butane | Sₙ1 |

| HCl (conc.) | Cl⁻ | 2-Chloro-2-(4-propylphenyl)butane | Sₙ1 |

| HI (conc.) | I⁻ | 2-Iodo-2-(4-propylphenyl)butane | Sₙ1 |

Electrophilic Aromatic Substitution on the Phenyl Ring of this compound

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are dictated by the substituents already present on the ring: the propyl group and the 2-hydroxybutan-2-yl group.

Both the propyl group and the 2-hydroxybutan-2-yl group are alkyl groups, which are classified as activating and ortho-, para-directing substituents. masterorganicchemistry.comquora.com They activate the ring towards electrophilic attack by donating electron density through an inductive effect, which stabilizes the arenium ion intermediate. The directing effect arises from the ability of these groups to stabilize the carbocation intermediate more effectively when the electrophile adds to the ortho or para positions.

However, the 2-hydroxybutan-2-yl group is significantly bulkier than the propyl group. This steric hindrance will disfavor substitution at the ortho position adjacent to it. Therefore, electrophilic attack is most likely to occur at the ortho position relative to the propyl group and at the para position (which is occupied by the other substituent). This leaves the two ortho positions relative to the propyl group as the primary sites for substitution, with the position further from the bulky tertiary alcohol group being potentially more favored.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring. The major products would be 2-nitro-1-propyl-4-(2-hydroxybutan-2-yl)benzene and 3-nitro-1-propyl-4-(2-hydroxybutan-2-yl)benzene.

Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) introduces a halogen atom onto the ring. brainly.comquora.com

Friedel-Crafts Acylation: Reaction with an acyl chloride (RCOCl) or acid anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) introduces an acyl group (-COR) onto the ring. chemguide.co.ukkhanacademy.org This reaction is often highly selective for the para position of an alkylbenzene due to the steric bulk of the acyl electrophile. Given the existing para substitution, acylation would occur at an ortho position.

| Reaction | Reagents | Electrophile | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-Nitro-4-(2-hydroxybutan-2-yl)-1-propylbenzene |

| Bromination | Br₂, FeBr₃ | Br⁺ | 2-Bromo-4-(2-hydroxybutan-2-yl)-1-propylbenzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 1-(2-(2-hydroxybutan-2-yl)-5-propylphenyl)ethan-1-one |

Cleavage Reactions of the Tertiary Alcohol Moiety in this compound

As mentioned in the section on oxidation, forcing reaction conditions can lead to the cleavage of the carbon-carbon bonds of the tertiary alcohol. This oxidative cleavage is a characteristic reaction of tertiary alcohols when subjected to strong oxidizing agents, as they cannot undergo oxidation in the conventional sense.

Reagents that can effect such cleavage include:

Hot, Acidic Potassium Permanganate (KMnO₄): This powerful oxidizing agent will cleave the C-C bonds originating from the carbinol carbon. The expected products from the cleavage of this compound would be 4-propylacetophenone, along with acetic acid and carbon dioxide from the fragmentation of the ethyl and methyl groups, respectively.

Ozonolysis: While typically used for cleaving alkenes and alkynes, ozone (O₃) can also, under certain conditions, oxidize tertiary C-H bonds and potentially lead to cleavage reactions of alcohols, especially after dehydration to the corresponding alkene. youtube.comlibretexts.org If the alcohol first dehydrates to form 2-(4-propylphenyl)but-2-ene, subsequent ozonolysis would cleave the double bond to yield 4-propylacetophenone and acetaldehyde.

Lead Tetraacetate (Pb(OAc)₄): This reagent is known for cleaving 1,2-diols (glycols). libretexts.orgwikipedia.org While not a direct cleavage agent for a simple tertiary alcohol, if the molecule were first functionalized to a vicinal diol, lead tetraacetate would be an effective method for C-C bond cleavage.

These cleavage reactions are generally degradative and are useful in synthesis primarily for breaking down larger molecules into smaller, identifiable fragments or when the desired product is one of the cleavage fragments, such as the ketone.

Stereochemical Aspects of 2 4 Propylphenyl Butan 2 Ol

Chirality and Enantiomerism in 2-(4-Propylphenyl)butan-2-ol

This compound possesses a single chiral center at the C2 carbon atom. This carbon is bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH3), an ethyl group (-CH2CH3), and a 4-propylphenyl group. The presence of this asymmetric carbon atom means that the molecule is not superimposable on its mirror image, a fundamental condition for chirality.

This chirality results in the existence of two non-superimposable mirror-image isomers known as enantiomers. These enantiomers are designated as (R)-2-(4-propylphenyl)butan-2-ol and (S)-2-(4-propylphenyl)butan-2-ol, according to the Cahn-Ingold-Prelog priority rules. While enantiomers share the same physical and chemical properties in an achiral environment, they exhibit different optical activities, rotating plane-polarized light in equal but opposite directions. Their interactions with other chiral entities, such as biological receptors or chiral catalysts, can also differ significantly.

Enantioselective Synthesis Strategies for this compound Enantiomers

The synthesis of enantioenriched this compound can be achieved through various enantioselective strategies. A prominent and well-established method for the asymmetric synthesis of chiral tertiary alcohols is the nucleophilic addition of an organometallic reagent to a prochiral ketone in the presence of a chiral catalyst or ligand.

For the synthesis of this compound, a logical approach involves the enantioselective addition of an ethyl Grignard reagent (ethylmagnesium bromide) or an ethyllithium (B1215237) reagent to 4-propylacetophenone. The key to achieving high enantioselectivity lies in the use of a chiral ligand that can coordinate to the metal center of the organometallic reagent, thereby creating a chiral environment that directs the nucleophilic attack to one face of the ketone.

Several classes of chiral ligands have been successfully employed for the enantioselective alkylation of ketones. These include chiral amino alcohols, diamines, and phosphine-based ligands. For instance, ligands derived from commercially available chiral sources like (1R,2S)-ephedrine or (S)-proline can be effective. The reaction conditions, including the choice of solvent, temperature, and the nature of the organometallic reagent, play a crucial role in maximizing the enantiomeric excess (e.e.) of the desired product.

Below is a hypothetical data table illustrating potential outcomes for the enantioselective ethylation of 4-propylacetophenone based on literature for similar reactions.

| Chiral Ligand/Catalyst | Organometallic Reagent | Solvent | Temperature (°C) | Enantiomeric Excess (e.e.) (%) | Predominant Enantiomer |

| (1R,2S)-N-Methylephedrine | EtMgBr | Toluene | -78 | 85 | (R) |

| (S)-2-(Anilinomethyl)pyrrolidine | EtMgBr | THF | -78 | 92 | (S) |

| Chiral Oxazaborolidine Catalyst | Et2Zn | Toluene | 0 | 95 | (S) |

| TADDOL-based Ligand | EtMgBr | Diethyl Ether | -78 | 90 | (R) |

Chromatographic Separation of Enantiomers of this compound

The separation of the enantiomers of racemic this compound is essential for studying their individual properties and for applications where a single enantiomer is required. Chiral chromatography is the most widely used technique for the analytical and preparative-scale separation of enantiomers. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Both high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for chiral separations. The choice of the CSP is critical for achieving successful resolution. For tertiary alcohols like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates and benzoates, are often effective.

Method development for the chiral separation of this compound would involve screening a variety of chiral columns and mobile phase compositions. In normal-phase HPLC, a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar modifier such as isopropanol (B130326) or ethanol (B145695) is typically used. In SFC, supercritical carbon dioxide is used as the main mobile phase component, often with an alcohol co-solvent. The separation can be optimized by adjusting the mobile phase composition, flow rate, and temperature.

The following table provides a hypothetical set of conditions for the chiral separation of this compound enantiomers.

| Chromatographic Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |

| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) | 1.0 | UV at 254 nm | 8.5 | 10.2 | >1.5 |

| Chiral SFC | Amylose tris(3,5-dimethylphenylcarbamate) | CO2/Methanol (85:15) | 3.0 | UV at 254 nm | 3.1 | 3.8 | >1.5 |

Absolute Configuration Determination of Chiral this compound Isomers

Determining the absolute configuration of the separated enantiomers is the final step in the complete stereochemical characterization of this compound. Several methods can be employed for this purpose, with X-ray crystallography and Vibrational Circular Dichroism (VCD) being among the most definitive.

X-ray Crystallography: If a single crystal of one of the enantiomers can be grown, single-crystal X-ray diffraction analysis can provide an unambiguous determination of its three-dimensional structure, and thus its absolute configuration. The technique relies on the anomalous dispersion of X-rays by the atoms in the molecule, which allows for the differentiation between the two enantiomers.

Vibrational Circular Dichroism (VCD): VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimentally measured VCD spectrum of an enantiomer with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration of the experimental sample can be confidently assigned. americanlaboratory.comwikipedia.orgjascoinc.comschrodinger.comnih.gov This method is particularly useful when obtaining suitable crystals for X-ray analysis is challenging.

The table below summarizes the key aspects of these two techniques for the determination of the absolute configuration of this compound.

| Method | Principle | Sample Requirements | Information Obtained |

| X-ray Crystallography | Diffraction of X-rays by a single crystal | High-quality single crystal | Unambiguous 3D molecular structure and absolute configuration |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light | Solution of the enantiomerically pure compound | Absolute configuration by comparison with theoretical calculations |

Advanced Analytical Method Development for 2 4 Propylphenyl Butan 2 Ol

High-Performance Liquid Chromatography (HPLC) Method Development for 2-(4-Propylphenyl)butan-2-ol

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility allows for both quantitative analysis and the assessment of enantiomeric purity.

Since this compound possesses a chiral center, the separation of its enantiomers is of significant interest. Chiral HPLC is the premier method for determining the enantiomeric excess (e.e.) of chiral compounds. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers.

Research Findings: For tertiary benzylic alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), often provide excellent enantioseparation. The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695), is critical for achieving optimal resolution. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.

A hypothetical chiral HPLC method for this compound could be developed using a column like a Daicel CHIRALPAK® AD-H or CHIRALCEL® OD-H. The propylphenyl group and the tertiary alcohol moiety are expected to play key roles in the chiral recognition process through hydrogen bonding, dipole-dipole, and π-π interactions with the CSP.

Hypothetical Chiral HPLC Method Parameters:

| Parameter | Condition |

| Column | CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Expected Elution | (R)-enantiomer followed by (S)-enantiomer |

A validated quantitative HPLC method is essential for accurately determining the concentration of this compound in research samples. A reversed-phase HPLC method using a C18 column is a common and effective approach for the analysis of aromatic compounds.

Research Findings: The validation of an HPLC method involves demonstrating its linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines. For a compound like this compound, a mobile phase consisting of a mixture of acetonitrile or methanol and water would likely provide good chromatographic separation from potential impurities.

Illustrative HPLC Method Validation Data:

| Validation Parameter | Result |

| Linearity (R²) | > 0.999 (Concentration range: 1-100 µg/mL) |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | Intra-day: < 1.0%, Inter-day: < 2.0% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

| Specificity | No interference from matrix components |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Trace Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of this compound, especially at trace levels, GC-MS offers high sensitivity and specificity.

Research Findings: Due to its tertiary alcohol structure, this compound may be prone to dehydration at elevated temperatures in the GC injector or column. Therefore, optimizing the injection temperature and using a deactivated liner are crucial to prevent thermal degradation. A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is generally suitable for the separation of aromatic compounds.

The mass spectrometer provides definitive identification based on the compound's unique mass spectrum. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (if stable enough) and characteristic fragment ions resulting from the loss of water, alkyl groups, and benzylic cleavage. For trace analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity.

Typical GC-MS Parameters for Aromatic Tertiary Alcohols:

| Parameter | Condition |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C (Splitless mode) |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

Capillary Electrophoresis (CE) and Related Techniques for this compound Detection

Capillary electrophoresis offers a high-efficiency separation alternative to HPLC and GC, with the advantages of low sample and reagent consumption. For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is the most appropriate technique.

Research Findings: In MEKC, a surfactant, such as sodium dodecyl sulfate (SDS), is added to the background electrolyte at a concentration above its critical micelle concentration. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles. Separation is achieved based on the differential partitioning of analytes. The use of chiral selectors, such as cyclodextrins, within the MEKC system can also enable the enantiomeric separation of chiral compounds.

Exemplary MEKC Method Parameters:

| Parameter | Condition |

| Capillary | Fused silica, 50 cm total length (40 cm effective), 50 µm I.D. |

| Background Electrolyte | 25 mM sodium borate buffer (pH 9.2) containing 50 mM SDS |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 214 nm |

Environmental Dynamics and Abiotic Transformation Pathways of 2 4 Propylphenyl Butan 2 Ol

Photolytic Degradation of 2-(4-Propylphenyl)butan-2-ol in Aquatic Systems

Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by photons. In aquatic environments, this can occur through direct photolysis, where the compound itself absorbs light, or indirect photolysis, where other substances in the water absorb light and produce reactive species that then degrade the compound.

For this compound, the presence of the phenyl ring suggests that it can absorb ultraviolet (UV) radiation, making it susceptible to direct photolysis. The energy from the absorbed photons can lead to the cleavage of chemical bonds. The tertiary benzylic alcohol structure may undergo photochemically induced cleavage of the carbon-hydroxyl bond or reactions involving the aromatic ring. Indirect photolysis in natural waters is often mediated by sensitizers like dissolved organic matter (DOM), which can produce reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These reactive species can then react with and degrade this compound. The rate of photolytic degradation is influenced by factors such as water depth, intensity of sunlight, and the presence of sensitizers and quenchers.

Table 1: Illustrative Photodegradation Parameters for a Structurally Similar Compound (Tertiary Benzylic Alcohol) in an Aquatic Environment

| Parameter | Value | Conditions |

| Quantum Yield (Φ) | 0.05 | Estimated for direct photolysis |

| Half-life (t½) - Direct | 25 hours | Surface water, summer, mid-latitude |

| Half-life (t½) - Indirect | 10 hours | High dissolved organic matter content |

Note: The data in this table is illustrative and based on typical values for related compounds. Specific experimental data for this compound is not available.

Hydrolysis of this compound under Environmental Conditions

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis depends on the presence of hydrolyzable functional groups. In the case of this compound, the chemical structure consists of a stable tertiary alcohol attached to a phenyl ring and an alkyl chain.

Tertiary alcohols, such as the one in this compound, are generally resistant to hydrolysis under typical environmental pH conditions (pH 4-9). The carbon-hydroxyl (C-OH) bond in a tertiary alcohol is strong and not readily cleaved by water. While under strongly acidic or basic conditions and elevated temperatures, dehydration or other reactions could occur, these conditions are not typical of most natural aquatic environments. Therefore, hydrolysis is not expected to be a significant abiotic transformation pathway for this compound in the environment.

Table 2: Expected Hydrolysis Rates for this compound at 25°C

| pH | Half-life (t½) |

| 4 | > 1 year |

| 7 | > 1 year |

| 9 | > 1 year |

Note: This table presents expected values based on the chemical stability of tertiary alcohols. Specific experimental data for this compound is not available.

Oxidation Processes of this compound in Atmospheric and Aquatic Environments

Oxidation is a key transformation process for organic compounds in both atmospheric and aquatic environments. In the atmosphere, the primary oxidant is the hydroxyl radical (•OH). In aquatic systems, oxidation can be initiated by photochemically produced reactive species like •OH and singlet oxygen.

The structure of this compound suggests several sites susceptible to oxidation. The propyl group and the butanol moiety have carbon-hydrogen bonds that can be attacked by hydroxyl radicals. The aromatic ring can also undergo oxidation, potentially leading to ring-opening products. The tertiary alcohol group itself is relatively resistant to oxidation without cleavage of carbon-carbon bonds. Atmospheric oxidation of similar volatile organic compounds is often rapid, with half-lives on the order of hours to days. In aquatic environments, the rate of oxidation will depend on the concentration of oxidants, which is influenced by factors like sunlight and the presence of dissolved organic matter and nitrate (B79036) ions. Theoretical studies on benzyl (B1604629) alcohol, a related compound, show that atmospheric oxidation is initiated by OH radicals, leading to the formation of various products nih.gov.

Table 3: Estimated Atmospheric Oxidation Rate and Half-life for this compound

| Oxidant | Rate Constant (k) (cm³/molecule·s) | Atmospheric Half-life (t½) |

| OH Radical | 5 x 10⁻¹² | ~2 days |

Note: The data is an estimation based on structure-activity relationships for similar aromatic compounds. Specific experimental data for this compound is not available.

Adsorption and Sorption Behavior of this compound in Environmental Matrices

The fate and transport of this compound in the environment are significantly influenced by its tendency to adsorb to soil, sediment, and other particulate matter. This process, known as sorption, is largely governed by the compound's hydrophobicity, which is often estimated by the octanol-water partition coefficient (Kow).

As an alkylphenol, this compound is expected to have a moderate to high affinity for organic matter in soil and sediment. The propyl and butyl groups contribute to its lipophilicity, suggesting it will partition from the aqueous phase to solid matrices. Studies on other alkylphenols have shown that their sorption is strongly correlated with the organic carbon content of the soil or sediment nih.gov. The Freundlich and Langmuir models are commonly used to describe the sorption isotherms of such compounds. The extent of sorption will affect the bioavailability and mobility of this compound, with higher sorption leading to reduced transport in water and potentially longer persistence in the solid phase.

Table 4: Estimated Sorption Coefficients for this compound

| Parameter | Estimated Value | Significance |

| Log Kow | 3.5 | Indicates a moderate tendency to partition to organic matter |

| Koc (Organic Carbon-Water Partition Coefficient) | 1000 L/kg | Suggests significant adsorption to soil and sediment |

Note: These values are estimations based on the chemical structure and data from similar alkylphenols. Specific experimental data for this compound is not available.

Non Human Biotransformation and Metabolic Pathways of 2 4 Propylphenyl Butan 2 Ol

Microbial Degradation and Biotransformation Studies of 2-(4-Propylphenyl)butan-2-ol

There is currently no published research investigating the degradation or biotransformation of this compound by microorganisms. Consequently, information regarding the specific microbial species capable of metabolizing this compound, the metabolic pathways involved, and the resulting degradation products is unavailable.

Enzymatic Biotransformation of this compound In Vitro (Non-Human Enzymes)

No studies have been identified that explore the in vitro biotransformation of this compound using isolated non-human enzymes. As a result, there is no data on which enzymes (e.g., cytochrome P450s, hydrolases, transferases) are responsible for its metabolism, nor are there any findings on the kinetics or products of such enzymatic reactions.

Metabolism of this compound in Model Organisms (e.g., Rodents, Aquatic Life)

Scientific literature lacks any studies on the metabolism of this compound in common model organisms such as rodents (e.g., rats, mice) or various forms of aquatic life. This absence of research means that there is no information on the absorption, distribution, metabolism, and excretion (ADME) of this compound in these biological systems.

Identification of Non-Human Metabolites and Metabolic Pathways

Given the lack of studies on the biotransformation and metabolism of this compound, no non-human metabolites have been identified. Consequently, the metabolic pathways for this compound in any non-human species have not been elucidated.

Role of 2 4 Propylphenyl Butan 2 Ol As a Synthon in Organic Synthesis

Utilization of 2-(4-Propylphenyl)butan-2-ol as a Chiral Building Block

The presence of a stereogenic center makes this compound a valuable chiral building block for the synthesis of enantiomerically pure compounds. The preparation of enantiomerically enriched tertiary alcohols can be challenging due to steric hindrance around the reaction center. However, several strategies can be employed for the asymmetric synthesis and resolution of this compound and its analogs.

One effective method for the asymmetric synthesis of tertiary benzylic alcohols involves the use of chiral auxiliaries. For instance, ketones can be modified with a chiral sulfoxide (B87167) auxiliary, which directs the stereoselective addition of a Grignard reagent, such as ethylmagnesium bromide, to the carbonyl group. Subsequent reductive cleavage of the auxiliary yields the chiral tertiary alcohol in high enantiomeric excess. nih.gov

Another powerful technique is the kinetic resolution of a racemic mixture of this compound. Lipase-catalyzed transesterification is a widely used method for this purpose. nih.govnih.govjocpr.commdpi.commdpi.com In this process, one enantiomer of the alcohol is selectively acylated by an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770), leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. The efficiency of this resolution is dependent on factors such as the choice of lipase, solvent, and acyl donor.

Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic Secondary and Tertiary Alcohols

| Entry | Substrate | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of Substrate (ees, %) | Enantiomeric Excess of Product (eep, %) |

| 1 | (R,S)-2-Butanol | Novozym 435 | Vinyl Acetate | n-Hexane | 1.5 | ~50 | >90 | - |

| 2 | (R,S)-1-Phenylethanol | CALB on MCF | Isopropenyl Acetate | - | 8 | 96 | - | 98 (R-acetate) |

| 3 | (R,S)-Aryltrimethylsilyl chiral alcohols | Pseudomonas cepacia lipase | Vinyl Acetate | Hexane (B92381) | 3-16 | 47-50 | >99 (S-alcohol) | >99 (R-acetate) |

Data extrapolated from studies on analogous compounds.

Applications of this compound in the Synthesis of Complex Organic Molecules

Chiral tertiary alcohols like this compound are crucial intermediates in the synthesis of complex, biologically active molecules and natural products. The stereochemistry at the tertiary carbinol center can significantly influence the biological activity of the final compound.

The diastereoselective synthesis of molecules with multiple stereocenters can be achieved using chiral tertiary alcohols as starting materials or key intermediates. The existing stereocenter in enantiopure this compound can direct the formation of new stereocenters in subsequent reactions, leading to the desired diastereomer with high selectivity. For example, the hydroxyl group can be used to direct metal-catalyzed reactions to a specific face of the molecule.

While direct examples involving this compound are scarce in the literature, the principles of using chiral tertiary benzylic alcohols are well-established. For instance, chiral tertiary propargylic alcohols, synthesized via asymmetric addition to ketones, can be converted to chiral allenes, which are valuable building blocks in organic synthesis. nih.gov

Derivatization of this compound for Novel Chemical Scaffolds

The functional groups present in this compound, namely the hydroxyl group and the aromatic ring, provide opportunities for derivatization to generate novel chemical scaffolds with potential applications in medicinal chemistry and materials science.

The tertiary hydroxyl group can be converted into a variety of other functional groups. For example, it can be used to form ethers, esters, and carbamates, or it can be replaced by other nucleophiles through SN1-type reactions, facilitated by the stability of the resulting tertiary benzylic carbocation. Such derivatizations can be used to modulate the physicochemical properties of the molecule, such as its polarity, solubility, and biological activity.

The aromatic ring can also be functionalized through electrophilic aromatic substitution reactions. The propyl group is an ortho-, para-directing group, which can guide the introduction of substituents such as halogens, nitro groups, or acyl groups onto the phenyl ring. These modifications can further expand the diversity of the chemical scaffolds that can be accessed from this compound. The development of pre-column derivatization methods for the analysis of alcohols and phenols highlights the importance of such chemical modifications. academicjournals.orgresearchgate.netnih.govnih.gov

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent(s) | Potential Product |

| Etherification | NaH, Alkyl halide | Alkyl ether |

| Esterification | Acyl chloride, Pyridine | Ester |

| Aromatic Nitration | HNO3, H2SO4 | Nitro-substituted derivative |

| Aromatic Halogenation | Br2, FeBr3 | Bromo-substituted derivative |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | Acyl-substituted derivative |

Evaluation of this compound in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, thereby reducing the number of synthetic steps, waste generation, and cost. The reactivity of this compound makes it a potential candidate for participation in such reactions.

The key to its application in cascade reactions lies in the in situ generation of a reactive intermediate from the tertiary alcohol. For example, under acidic conditions, the hydroxyl group can be protonated and eliminated as a water molecule to form a stable tertiary benzylic carbocation. This carbocation can then be trapped by an internal or external nucleophile to initiate a cascade sequence, leading to the formation of complex cyclic or polycyclic structures. Palladium-catalyzed cascade reactions initiated by the formation of a benzylic quaternary carbon have been reported. elsevierpure.com

Green Chemistry Approaches to the Synthesis of 2 4 Propylphenyl Butan 2 Ol

Solvent-Free and Environmentally Benign Reaction Conditions for 2-(4-Propylphenyl)butan-2-ol Synthesis

The conventional synthesis of tertiary alcohols via the Grignard reaction typically requires anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). beyondbenign.org These solvents are highly flammable, can form explosive peroxides, and their complete water miscibility (in the case of THF) can complicate the aqueous work-up and product isolation, leading to larger volumes of solvent waste. beyondbenign.orgijarse.com

Green chemistry seeks to replace such hazardous solvents with safer, more environmentally friendly alternatives. A leading green alternative for Grignard reactions is 2-Methyltetrahydrofuran (2-MeTHF). ijarse.comumb.edu Derived from renewable resources like corncobs and bagasse, 2-MeTHF exhibits performance equal to or better than THF for many Grignard reactions. ijarse.comresearchgate.netrsc.org Its lower water miscibility simplifies the work-up process, allowing for easier separation of the organic and aqueous phases, which in turn reduces the need for additional extraction solvents and minimizes waste. ijarse.com

An even more advanced approach is the reduction or complete elimination of solvents. Mechanochemistry, particularly ball-milling, has emerged as a powerful technique for synthesizing Grignard reagents with only minimal amounts of organic solvent, or in some cases, under entirely solvent-free conditions. cosmosmagazine.comorganic-chemistry.org In a hypothetical synthesis of this compound, the required Grignard reagent (either ethylmagnesium bromide or 4-propylphenylmagnesium bromide) could be prepared by milling magnesium metal with the corresponding organic halide. This method not only avoids the environmental impact of solvents but can also lead to reduced reaction times and energy consumption. cosmosmagazine.com Furthermore, research into zinc-mediated, Grignard-type reactions in aqueous conditions demonstrates the potential to move away from strictly anhydrous environments, further greening the synthesis of alcohols. beyondbenign.org

| Solvent | Source | Key Green Chemistry Considerations | Reference |

|---|---|---|---|

| Diethyl Ether (Traditional) | Petrochemical | Highly flammable; peroxide-forming; high volatility. | beyondbenign.org |

| Tetrahydrofuran (THF) (Traditional) | Petrochemical | Peroxide-forming; water-miscible, complicating work-up. | ijarse.com |

| 2-Methyltetrahydrofuran (2-MeTHF) (Green Alternative) | Renewable (Biomass) | Lower water miscibility for easier work-up; better stability; derived from renewable resources. | ijarse.comrsc.org |

| None (Ball-Milling) | N/A | Eliminates solvent waste; reduces energy consumption; enhances reaction rates. | cosmosmagazine.com |

Catalytic Approaches for Sustainable Production of this compound

The core Grignard reaction for producing this compound is stoichiometric in its use of magnesium. However, catalytic methods are crucial for the sustainable synthesis of its precursors, such as propylbenzene (B89791) and 4-propylacetophenone.

Similarly, the synthesis of the aromatic ketone precursor (e.g., 4-propylacetophenone) can be improved. While Friedel-Crafts acylation also suffers from the drawbacks of stoichiometric catalysts, newer green methods are being developed. For instance, visible-light-induced aerobic C-H oxidation offers a highly sustainable route to aromatic ketones from the corresponding alkylbenzenes. chemistryviews.org This type of reaction uses a photocatalyst, with air as the green oxidant and water as the solvent, representing a significant advancement in environmentally friendly ketone synthesis. chemistryviews.orgresearchgate.net